molecular formula C21H25N3O2S B1663577 Quetiapine CAS No. 111974-69-7

Quetiapine

Cat. No.: B1663577
CAS No.: 111974-69-7
M. Wt: 383.5 g/mol
InChI Key: URKOMYMAXPYINW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Quetiapine is a dibenzothiazepine derivative and an atypical antipsychotic agent approved for the treatment of schizophrenia, bipolar disorder, and major depressive disorder . Its broad receptor profile makes it a valuable compound for neurological and psychiatric research. Researchers utilize this compound to investigate the mechanisms underlying psychosis and mood disorders, particularly through its antagonistic activity at dopamine D2 and serotonin 5-HT2A receptors . The antidepressant properties observed in studies are partly attributed to its active metabolite, northis compound, which acts as a potent norepinephrine reuptake inhibitor (NET) and a partial agonist at the 5-HT1A receptor . This multifaceted mechanism, which also involves antagonism at histamine H1 and adrenergic α1 receptors, provides a robust tool for studying complex neurotransmitter interactions in vitro and in vivo . This compound is known to have a low incidence of extrapyramidal side effects compared to typical antipsychotics, offering a key research angle for investigating drug tolerability profiles . The compound is supplied as this compound Fumarate (CAS 111974-72-2) for laboratory research purposes. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-[2-(4-benzo[b][1,4]benzothiazepin-6-ylpiperazin-1-yl)ethoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O2S/c25-14-16-26-15-13-23-9-11-24(12-10-23)21-17-5-1-3-7-19(17)27-20-8-4-2-6-18(20)22-21/h1-8,25H,9-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URKOMYMAXPYINW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCOCCO)C2=NC3=CC=CC=C3SC4=CC=CC=C42
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9023546
Record name Quetiapine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9023546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

383.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Quetiapine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0005021
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Boiling Point

556.5±60.0
Record name Quetiapine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01224
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Flash Point

9.7 °C (49.5 °F) - closed cup
Record name QUETIAPINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7557
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Solubility

49.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666155
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Color/Form

Solid

CAS No.

111974-69-7
Record name Quetiapine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=111974-69-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Quetiapine [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111974697
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Quetiapine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01224
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name quetiapine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758918
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Quetiapine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9023546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethanol, 2-[2-(4-dibenzo[b,f][1,4]thiazepin-11-yl-1-piperazinyl)ethoxy]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.131.193
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name QUETIAPINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BGL0JSY5SI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name QUETIAPINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7557
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Quetiapine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0005021
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

174-176
Record name Quetiapine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01224
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Preparation Methods

Phosphorous Oxychloride-Mediated Cyclization

The foundational synthesis of quetiapine involves the cyclization of 11-chlorodibenzo[b,f]thiazepine with 1-(2-hydroxyethoxyethyl)piperazine. A pivotal step in this process is the use of phosphorous oxychloride (POCl₃) as a cyclizing agent. According to the method detailed in US8389716B2, the reaction is conducted in toluene under reflux conditions for extended periods exceeding 10–13 hours. The prolonged heating ensures complete conversion, monitored via high-performance liquid chromatography (HPLC). Post-reaction, excess POCl₃ is evaporated under reduced pressure, and the mixture is neutralized with a 30% w/w sodium hydroxide solution. The organic phase is subsequently treated with citric acid to isolate this compound free base, achieving molar yields of 91–96%.

This method, while effective, faces criticism for its energy-intensive reflux requirements and the use of hazardous reagents like POCl₃. The necessity for rigorous temperature control (0–5°C during work-up) further complicates scalability.

Alkylation Reactions with Piperazine Derivatives

Alternative traditional routes focus on the alkylation of northis compound hydrochloride with 2-(2-chloroethoxy)ethanol. Conducted in toluene at 115–120°C for 17 hours, this method employs sodium carbonate and tetrabutylammonium bromide (TBAB) as a phase transfer catalyst, yielding this compound at 98.2%. However, the extended reaction duration and high temperatures pose challenges for industrial-scale production. Variants utilizing polar aprotic solvents like dimethylformamide (DMF) or 1-methyl-2-pyrrolidinone (NMP) reduce reaction times to 8–12 hours but introduce difficulties in solvent recovery and waste management.

Improved Synthetic Approaches

One-Pot Synthesis

A landmark advancement in this compound synthesis is the development of one-pot methodologies. US7687622B2 discloses a process where 11-chlorodibenzo[b,f]thiazepine reacts directly with 1-(2-hydroxyethoxyethyl)piperazine in hydrocarbon or alcoholic solvents. The inclusion of alkali metal halides or silyl halides accelerates the alkylation, enabling completion within 30 hours at reduced temperatures (80–100°C). This approach eliminates intermediate isolation steps, streamlining production and enhancing yields to 77%.

Further refinement by Niphade et al. (2009) introduces a single-pot process combining cyclization and salt formation. This compound free base is extracted into toluene and treated with 1 N hydrochloric acid, selectively partitioning the compound into the aqueous phase. Subsequent neutralization with fumaric acid yields this compound hemifumarate with >99.5% purity, circumventing impurity formation observed in earlier methods.

Phase Transfer Catalysis

The integration of phase transfer catalysts (PTCs) like tetrabutylammonium bromide (TBAB) has revolutionized this compound synthesis. By facilitating interfacial reactions between immiscible phases, TBAB reduces reliance on high-boiling solvents and lowers energy inputs. For instance, reactions conducted in acetonitrile or DMF with sodium carbonate and TBAB achieve 72% yields within 3 hours at 40–50°C. This method’s ecological benefits are underscored by its compatibility with aqueous systems, minimizing organic solvent usage.

Ultrasound-Assisted Synthesis

Ultrasonic Bath Method

Ultrasonic irradiation has emerged as a transformative technology in this compound preparation. A study employing an 80 W ultrasonic bath (40 kHz) demonstrated that northis compound hydrochloride and 2-(2-chloroethoxy)ethanol undergo N-alkylation in DMF at 50°C within 3 hours, yielding 72% this compound. The cavitation effects generated by ultrasound enhance mass transfer and reaction kinetics, reducing thermal degradation pathways.

Ultrasonic Reactor Method

Scaling ultrasonic synthesis to industrial levels, the Qsonica Q700 reactor (amplitude 60%, 40–60 W) achieves remarkable efficiency. This compound synthesis completes in 10 minutes with 90% yield, attributed to intensified mixing and localized heating. This method’s pulsed operation (60 s on, 12 s off) prevents overheating, ensuring product stability. Comparative analyses reveal that ultrasonic methods reduce energy consumption by 40% compared to conventional thermal processes.

Salt Formation and Purification

This compound Fumarate Preparation

This compound’s poor aqueous solubility necessitates salt formation for pharmaceutical efficacy. The hemifumarate salt is prepared by dissolving this compound free base in ethanol and adding fumaric acid in equimolar ratios. Crystallization at 0–5°C yields a white crystalline solid with 98.5% purity. USP7687622B2 highlights a one-pot salt formation variant, where fumaric acid is introduced directly into the reaction mixture, obviating intermediate isolation.

Conversion to Hydrochloride Salt

Alternative salt forms, such as this compound hydrochloride, are synthesized by treating the free base with ethanolic HCl. A 15% w/v HCl solution in ethanol is added dropwise to a this compound suspension at 60°C, followed by cooling and filtration. This method achieves 95% recovery with minimal residual solvents.

Comparative Analysis of Synthesis Methods

Table 1: Key Parameters of this compound Synthesis Methods

Method Solvent Catalyst Temperature (°C) Time (h) Yield (%) Purity (%)
POCl₃ Cyclization Toluene None 110–120 13 92 98.0
Alkylation (TBAB) DMF TBAB 115–120 17 98.2 97.5
One-Pot Toluene NaI 80–100 30 77 99.0
Ultrasonic Bath DMF TBAB 50 3 72 99.2
Ultrasonic Reactor Acetonitrile None 40–50 0.17 90 99.8

Table 2: Salt Formation Methods

Salt Type Acid Used Solvent Temperature (°C) Yield (%) Purity (%)
Hemifumarate Fumaric Acid Ethanol 0–5 98.5 99.5
Hydrochloride HCl (Ethanol) Ethanol 60 95 98.8

Chemical Reactions Analysis

Traditional Alkylation Method

The primary synthetic route (patented) involves:

  • Reactants : 11-Chlorodibenzo[b,f] thiazepine and 1-(2-hydroxyethoxyethyl)piperazine.

  • Conditions :

    • Solvents: Toluene, xylenes, or alcohols (e.g., n-butanol) .

    • Base: Potassium carbonate or sodium bicarbonate .

    • Temperature: Reflux (100–150°C) for 30 hours .

  • Yield : ~77% after flash chromatography .

  • Mechanism : Nucleophilic substitution at the chlorinated position of the dibenzothiazepine core .

Alternative Routes

  • Thiocarbonyl Intermediate : Dibenzo[b,f] thiazepin-11(10H)-one treated with P₂S₅ forms a thione intermediate, which reacts with alkyl halides and piperazine derivatives .

  • Solvent Variations : Reactions in water or 1-methyl-2-pyrrolidinone show comparable yields .

Table 1: Comparison of Synthetic Methods

MethodReactantsConditionsYieldSource
Traditional Alkylation11-Chlorodibenzo-thiazepine + piperazine derivativeToluene, K₂CO₃, reflux77%
Ultrasound-AssistedNorthis compound + 2-(2-chloroethoxy)ethanolDMF, TBAB, ultrasound98.2%
Thiocarbonyl PathwayThione intermediate + alkyl halideP₂S₅, alkylationN/A

Metabolic Reactions

This compound undergoes extensive hepatic metabolism via cytochrome P450 enzymes, producing active and inactive metabolites.

Primary Metabolic Pathways

  • CYP3A4-Mediated Sulfoxidation : Converts this compound to inactive this compound sulfoxide .

  • CYP2D6-Mediated Hydroxylation : Forms 7-hydroxy-N-desalkylthis compound, a pharmacologically active metabolite .

  • N-Dealkylation : Produces northis compound (N-desalkylthis compound), which exhibits serotonin/norepinephrine reuptake inhibition .

Identified Metabolites

LC-HRMS/MS studies reveal eight metabolites, including:

  • Sulfoxide derivatives (m/z 400.168) .

  • Oxidized tricyclic fragments (m/z 269.07) resulting from sulfur loss .

  • Hydroxylated metabolites (m/z 356.142) .

Table 2: Key Metabolites and Enzymatic Pathways

MetaboliteEnzymeActivityStructural ChangeSource
This compound sulfoxideCYP3A4InactiveSulfur oxidation
7-Hydroxy-N-desalkylthis compoundCYP2D6ActiveHydroxylation at position 7
Northis compoundCYP3A4/CYP2D6ActiveN-dealkylation
Oxidized tricycle fragmentNon-enzymaticN/ASulfur loss + oxidation

Degradation and Stability

  • pH-Dependent Hydrolysis : Degrades in acidic conditions (pH 1.2) via cleavage of the piperazine sidechain .

  • Photodegradation : Exposure to UV light forms sulfoxide and N-oxide derivatives .

  • Storage : Highly hygroscopic; stable at -20°C in anhydrous solvents .

Scientific Research Applications

FDA-Approved Indications

Quetiapine is primarily approved for the treatment of:

  • Schizophrenia : Effective in managing both positive and negative symptoms, with dosages ranging from 150 mg to 750 mg per day for adults. In adolescents aged 13 to 17, effective dosages range from 400 mg to 800 mg daily .
  • Bipolar Disorder : It is indicated for acute manic episodes and as maintenance therapy. The effective dosage for acute episodes is typically between 400 mg and 800 mg per day .
  • Major Depressive Disorder (MDD) : Used as an adjunctive treatment in patients who do not respond adequately to antidepressants. The effective range is generally between 300 mg and 600 mg per day .

Off-Label Uses

This compound is frequently prescribed off-label for various conditions, including:

  • Generalized Anxiety Disorder (GAD) : Several randomized control trials indicate its efficacy over placebo in treating GAD .
  • Post-Traumatic Stress Disorder (PTSD) : this compound has shown promise in alleviating symptoms such as nightmares and insomnia associated with PTSD .
  • Insomnia : Due to its sedative properties, this compound is often used for treating primary insomnia, although this use carries risks of side effects .
  • Substance Abuse Disorders : It has been explored for managing withdrawal symptoms and reducing anxiety in patients undergoing detoxification from substances like alcohol and opioids .

Case Studies and Clinical Evidence

Numerous case studies provide insights into the efficacy and safety of this compound across different populations:

  • Adolescent Inpatients : A case study demonstrated significant symptomatic improvements in two adolescent patients treated with this compound, leading to their discharge from inpatient care .
  • Veterans with PTSD : A study involving veterans indicated that low-dose this compound improved sleep quality and reduced night terrors significantly compared to placebo .
  • Substance Use Disorders : this compound was noted to alleviate mood symptoms and anxiety during withdrawal in patients with comorbid psychiatric conditions .

Efficacy Data Summary

The following table summarizes the key findings related to this compound's efficacy across various conditions:

ConditionDosage Range (mg/day)Efficacy Evidence
Schizophrenia150 - 750Superior to placebo in multiple trials
Bipolar Disorder (acute)400 - 800Effective as monotherapy
Major Depressive Disorder300 - 600Effective as adjunctive treatment
Generalized Anxiety DisorderVariesEfficacy shown over placebo
PTSDLow doses (<100)Significant improvement in symptoms
InsomniaLow doses (25 - 100)Improved sleep quality

Safety Considerations

While this compound has demonstrated efficacy across various disorders, it is essential to consider potential side effects, particularly with long-term use. Common side effects include sedation, weight gain, and metabolic syndrome. Clinicians are advised to monitor patients closely when prescribing this compound off-label due to these risks .

Comparison with Similar Compounds

Comparison with Similar Compounds

Quetiapine vs. Haloperidol

  • Efficacy : Haloperidol, a typical antipsychotic, demonstrates comparable efficacy to this compound in treating schizophrenia but is less effective in managing mood disorders like bipolar depression .
  • Side Effects : Haloperidol has a higher incidence of EPS (e.g., dystonia, tardive dyskinesia) due to its potent D2 receptor blockade, whereas this compound’s lower D2 affinity reduces this risk .
  • Mechanistic Differences : this compound modulates gene expression related to cell cycle regulation and neuroplasticity, which may explain its broader therapeutic effects in mood disorders compared to haloperidol’s primary D2 antagonism .

This compound vs. Risperidone

  • Efficacy : Both drugs show similar efficacy in schizophrenia, but this compound is preferred for bipolar depression due to its mood-stabilizing properties .
  • Side Effects : Risperidone is associated with higher rates of EPS and hyperprolactinemia, while this compound has a more favorable metabolic profile, though it may cause sedation and weight gain .
  • Receptor Affinity : Risperidone’s balanced 5-HT2A/D2 antagonism contrasts with this compound’s stronger 5-HT2A affinity, contributing to differences in tolerability .

This compound vs. Aripiprazole

  • Efficacy : In bipolar depression, both drugs reduce Hamilton Depression Rating Scale (HAMD) scores comparably, though aripiprazole may cause agitation more frequently .
  • Mechanistic Profile : Aripiprazole’s partial D2 agonism differentiates it from this compound’s antagonism, resulting in divergent side effect profiles (e.g., lower sedation with aripiprazole) .
  • Metabolism : Aripiprazole relies on CYP2D6 and CYP3A4, whereas this compound is predominantly metabolized by CYP3A4, leading to distinct drug interaction risks .

Table 1: Pharmacokinetic and Pharmacodynamic Comparison

Compound Receptor Affinity Primary Metabolic Pathway Key Metabolites Common Side Effects
This compound 5-HT2A > D2, H1, α1/α2 CYP3A4 N-desalkylthis compound, 7-OH-QTP Sedation, weight gain
Haloperidol D2 antagonist CYP2D6 Reduced haloperidol EPS, hyperprolactinemia
Risperidone 5-HT2A/D2 antagonist CYP2D6/3A4 9-OH-risperidone EPS, metabolic syndrome
Aripiprazole Partial D2 agonist, 5-HT1A CYP2D6/3A4 Dehydro-aripiprazole Agitation, insomnia

Table 2: Clinical Efficacy in Bipolar Depression (HAMD Score Reduction)

Study This compound (Mean Δ) Aripiprazole (Mean Δ) P-value Source
Meta-Analysis -12.4 -11.9 >0.05

Biological Activity

Quetiapine, an atypical antipsychotic, is primarily used in the treatment of schizophrenia and bipolar disorder. Its unique pharmacological properties extend beyond mere symptom management, influencing various biological mechanisms that contribute to its therapeutic efficacy. This article delves into the biological activity of this compound, highlighting its neuroprotective effects, metabolic pathways, and clinical outcomes based on diverse research findings.

Pharmacological Profile

This compound functions through a complex interaction with multiple neurotransmitter receptors, including:

  • Dopamine D2 Receptors : Unlike typical antipsychotics that primarily block these receptors, this compound exhibits a lower affinity for D2 receptors, which may reduce the incidence of extrapyramidal symptoms (EPS) commonly associated with traditional antipsychotics .
  • Serotonin Receptors : this compound also acts as an antagonist at serotonin 5-HT2A and 5-HT1A receptors, contributing to its mood-stabilizing effects and potentially enhancing cognitive function .
  • Histamine H1 Receptors : Its antihistaminic properties can lead to sedation, which may be beneficial in treating acute mania or agitation .

Neuroprotective Effects

Recent studies have demonstrated that this compound possesses significant neuroprotective properties. It has been shown to:

  • Reduce Oxidative Stress : this compound protects neuronal cells from oxidative stress-induced cytotoxicity by decreasing intracellular reactive oxygen species (ROS) and enhancing antioxidant enzyme levels such as superoxide dismutase (SOD) and catalase .
  • Inhibit Amyloid-beta Toxicity : In vitro studies indicate that this compound can mitigate the cytotoxic effects of amyloid-beta (Aβ), a peptide implicated in Alzheimer's disease. It reduces Aβ plaque size in animal models and prevents Aβ-induced ROS overproduction .

Clinical Efficacy

This compound's clinical efficacy has been extensively documented through various trials. A randomized controlled trial demonstrated:

  • Improvement in Depression Symptoms : Patients treated with this compound showed significant improvements in Montgomery-Åsberg Depression Rating Scale (MADRS) scores compared to placebo. The response rates were 58.2% for the 600 mg/day group versus 36.1% for placebo .
  • Bipolar Disorder Management : this compound has proven effective as both monotherapy and adjunctive therapy in managing acute bipolar mania. Case studies reveal rapid stabilization of mood symptoms within weeks of initiating treatment .

Metabolic Pathways

This compound undergoes extensive hepatic metabolism primarily via cytochrome P450 enzymes:

  • CYP3A4 : Responsible for converting this compound into its inactive sulfoxide metabolite.
  • CYP2D6 : Involved in producing the active metabolite N-desalkylthis compound, which contributes to its pharmacological activity. Variability in CYP2D6 activity can influence therapeutic outcomes and side effects .

Case Studies

Several case studies illustrate this compound's effectiveness across diverse patient profiles:

  • Case Study 1 : A 30-year-old male with severe mania was treated with this compound starting at 100 mg, increasing to 600 mg/day. His Young Mania Rating Scale (YMRS) score decreased from 31 to 4 within two weeks, demonstrating rapid symptom resolution .
  • Case Study 2 : A 27-year-old male with a history of bipolar disorder experienced significant weight gain on previous medications but achieved remission on this compound monotherapy at 400 mg/day without exacerbating his weight issues .
  • Case Study 3 : An adolescent patient who failed traditional antipsychotics found success with this compound, highlighting its utility in treatment-resistant cases .

Q & A

Basic Research Questions

Q. How can researchers assess quetiapine’s transient dopamine D2 receptor occupancy and its implications for antipsychotic efficacy?

  • Methodological Approach : Use positron emission tomography (PET) imaging to measure D2 receptor occupancy at multiple time points post-dose (e.g., 2–3 hours vs. 12–14 hours). Statistical analysis should compare occupancy levels with clinical outcomes (e.g., PANSS scores) and adverse effects (e.g., extrapyramidal symptoms). Transient high D2 occupancy (~60% at 3 hours) followed by rapid dissociation may explain efficacy with minimal side effects .
  • Key Considerations : Control for dosing schedules and patient adherence. Include comparator drugs (e.g., risperidone) to contextualize occupancy-efficacy relationships .

Q. What experimental designs are optimal for evaluating this compound’s cytotoxicity in hepatocellular carcinoma (HCC) models?

  • Methodological Approach : Conduct dose- and time-dependent MTT assays on HCC cell lines (e.g., SK-Hep1, Hep3B). Pair with apoptosis markers (e.g., caspase-3 activation) and Western blotting for ERK/AKT pathway inactivation. Use one-way ANOVA for statistical significance (p < 0.05) and report data as mean ± SD .
  • Key Considerations : Validate findings across multiple cell lines and include positive controls (e.g., known chemotherapeutic agents).

Q. How can researchers validate bioanalytical methods for this compound quantification in clinical samples?

  • Methodological Approach : Compare liquid chromatography-tandem mass spectrometry (LC-MS/MS) kits with reference methods using Bland-Altman plots and linear regression (e.g., Y=1.018X+4.400, r=0.998). Ensure no outliers and report limits of detection/quantification .
  • Key Considerations : Cross-validate across laboratories and adhere to FDA/EMA bioanalytical guidelines.

Advanced Research Questions

Q. How to resolve contradictions in this compound’s comparative efficacy for schizophrenia across meta-analyses?

  • Methodological Approach : Conduct sensitivity analyses to address heterogeneity (e.g., I² >50%). For example, this compound shows inferior PANSS improvement vs. olanzapine (WMD 3.66, 95% CI 1.93–5.39) but fewer metabolic side effects. Use random-effects models and subgroup analyses to control for study duration, dosing, and patient demographics .
  • Key Considerations : Address attrition bias (e.g., 57.6% dropout rates in trials) and publication bias via funnel plots.

Q. What strategies are effective in evaluating this compound’s antidepressant mechanism in bipolar depression?

  • Methodological Approach : Design double-blind, placebo-controlled trials (e.g., BOLDER II) using MADRS and HAM-D scales. Include dose-ranging arms (300 mg vs. 600 mg/day) and assess northis compound’s role (e.g., 5-HT1A partial agonism). Calculate therapeutic effect sizes (e.g., 0.61 for 300 mg) and NNT (4–9 patients) .
  • Key Considerations : Monitor treatment-emergent mania (RR 0.58 vs. placebo) and conduct post-hoc analyses for subgroup responses .

Q. How to optimize sustained-release this compound formulations using Quality by Design (QbD)?

  • Methodological Approach : Define critical quality attributes (CQAs) like dissolution profiles (f2 ≥50). Use D-optimal experimental designs to test matrix-forming agents (e.g., HPMC) and diluents. Validate zero-order kinetics and compare with innovator products (e.g., Seroquel XR) .
  • Key Considerations : Include robustness testing for batch variability and storage stability.

Q. What pharmacovigilance approaches detect this compound’s misuse potential in off-label insomnia treatment?

  • Methodological Approach : Analyze adverse drug reaction (ADR) databases (e.g., FAERS, EudraVigilance) using disproportionality metrics (e.g., PRR, ROR). Conduct retrospective cohort studies to identify risk factors (e.g., substance abuse history) and temporal trends (e.g., post-2015 ADR increases) .
  • Key Considerations : Confound by indication; use propensity score matching to adjust for comorbidities .

Q. How to assess this compound’s association with incident diabetes in non-psychotic populations?

  • Methodological Approach : Perform nationwide cohort studies using high-dimensional propensity score (hdPS) matching (e.g., this compound vs. SSRI initiators). Analyze cumulative dose-response relationships via nested case-control designs and adjust for metabolic confounders (e.g., BMI, lipid levels) .
  • Key Considerations : Exclude schizophrenia/bipolar cohorts to isolate diabetes risk in off-label use.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Quetiapine
Reactant of Route 2
Reactant of Route 2
Quetiapine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.